The systematic name 1-hydroxy-2,2,4-trimethyl-3-pentanone derives from IUPAC rules prioritizing the longest carbon chain containing the ketone group. The root "pentan-3-one" specifies a five-carbon chain with a ketone at position 3. Substituents include a hydroxyl group at position 1 and methyl groups at positions 2, 2, and 4, yielding the fully substituted structure. Alternative names, such as 2,4,4-trimethyl-5-hydroxy-3-pentanone and 1-hydroxy-2,4,4-trimethyl-3-pentanone, reflect slight variations in numbering but describe the same connectivity.
The SMILES notation CC(C)C(=O)C(C)(C)CO and InChI key PYSAJDICZJMKGG-UHFFFAOYSA-N provide unambiguous representations of its branched topology. The molecule features a quaternary carbon at position 2 and a tertiary alcohol at position 1, creating steric hindrance that influences reactivity (Fig. 1).
| Property | Value | Source |
|---|---|---|
| CAS No. | 15904-30-0 | |
| Molecular Formula | $$ \text{C}8\text{H}{16}\text{O}_2 $$ | |
| Molar Mass | 144.21 g/mol | |
| Boiling Point | Not reported | — |
| Density | Not reported | — |
| SMILES | CC(C)C(=O)C(C)(C)CO |